![molecular formula C13H16O B13182970 2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
2-[(3-Cyclobutylphenyl)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Cyclobutylphenyl)methyl]oxirane is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol . It is an oxirane derivative, which means it contains a three-membered ring consisting of two carbon atoms and one oxygen atom. This compound is used primarily in research and development settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclobutylphenyl)methyl]oxirane typically involves the reaction of a cyclobutyl-substituted benzyl halide with an epoxide-forming reagent. One common method is the reaction of 3-cyclobutylbenzyl chloride with a base such as sodium hydroxide in the presence of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled temperature conditions to ensure the formation of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
化学反応の分析
Types of Reactions
2-[(3-Cyclobutylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
科学的研究の応用
2-[(3-Cyclobutylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(3-Cyclobutylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows it to participate in ring-opening reactions, forming various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions used .
類似化合物との比較
Similar Compounds
Ethylene Oxide: A simpler oxirane compound used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another oxirane derivative used in the production of polyether polyols and as a fumigant.
Epichlorohydrin: Used in the production of epoxy resins and as a precursor for various chemicals.
Uniqueness
2-[(3-Cyclobutylphenyl)methyl]oxirane is unique due to its cyclobutyl-substituted phenyl group, which imparts distinct chemical properties and reactivity compared to simpler oxirane compounds. This uniqueness makes it valuable in specialized research applications and as a precursor for synthesizing more complex molecules .
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
2-[(3-cyclobutylphenyl)methyl]oxirane |
InChI |
InChI=1S/C13H16O/c1-3-10(8-13-9-14-13)7-12(6-1)11-4-2-5-11/h1,3,6-7,11,13H,2,4-5,8-9H2 |
InChIキー |
GSBQWNOGJVDNCC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=CC=CC(=C2)CC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
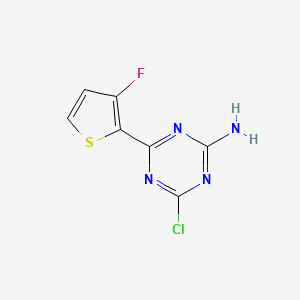
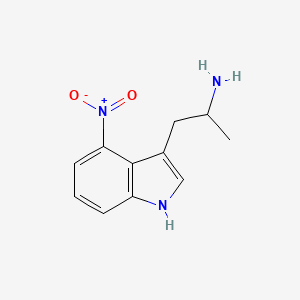
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
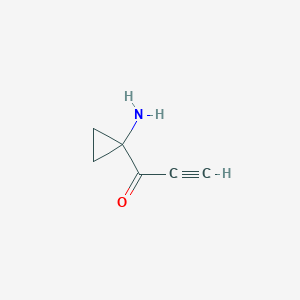
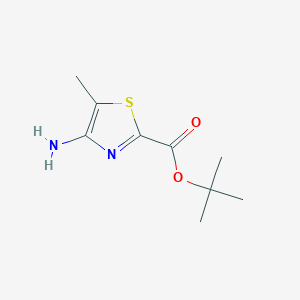
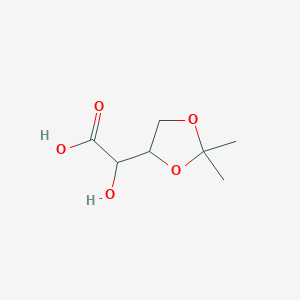
![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
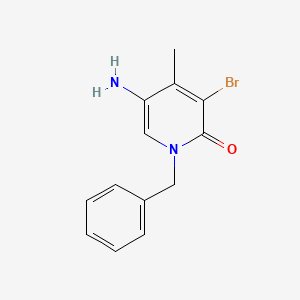
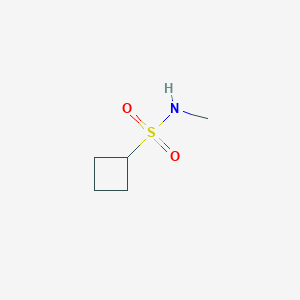
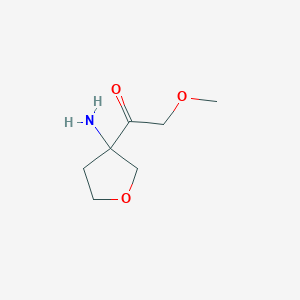
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
